Chemical structure and properties of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
Chemical structure and properties of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
An In-depth Technical Guide to (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This guide provides a detailed technical overview of a specific derivative, (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol. We will delve into its chemical architecture, predicted physicochemical properties, and plausible synthetic routes. Furthermore, this document will explore the potential therapeutic applications of this molecule by contextualizing it within the broader landscape of imidazo[1,2-a]pyridine pharmacology, offering insights for researchers and professionals in drug discovery and development.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Heterocycle
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in the pharmaceutical sciences. Its rigid structure and ability to be readily functionalized at various positions make it an ideal framework for designing compounds with diverse pharmacological activities.[1][2][5] Marketed drugs such as Zolpidem, Alpidem, and Saripidem feature this core, highlighting its clinical significance.[3][4] The broad spectrum of biological activities associated with this scaffold includes anticancer, anti-inflammatory, antiviral, and central nervous system effects.[3][6][7][8][9]
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol: A Compound of Interest
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol, with the Chemical Abstracts Service (CAS) number 1367992-89-9, is a specific derivative of the imidazo[1,2-a]pyridine family.[10][11] The presence of a chloro group at the 7-position and a hydroxymethyl group at the 3-position introduces specific electronic and steric properties that can significantly influence its biological activity and pharmacokinetic profile.
Chemical Structure and Physicochemical Properties
The fundamental structural details of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol are outlined below. While experimental data for this specific molecule is limited, predictive models provide valuable insights into its physicochemical characteristics.[12]
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Molecular Formula: C₈H₇ClN₂O[12]
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IUPAC Name: (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol[12]
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SMILES: C1=CN2C(=NC=C2CO)C=C1Cl[12]
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InChI Key: XSOTWFZOOBWTCZ-UHFFFAOYSA-N[12]
Table 1: Predicted Physicochemical Properties of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
| Property | Predicted Value | Data Source |
| Molecular Weight | 182.61 g/mol | PubChem |
| Monoisotopic Mass | 182.02469 Da | [12] |
| XlogP | 1.5 | [12] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 1 | PubChem |
Note: The properties listed are computationally predicted and await experimental verification.
Synthesis and Purification: A Proposed Pathway
A likely precursor for this synthesis is 7-chloroimidazo[1,2-a]pyridine.[14] The introduction of the hydroxymethyl group at the 3-position can be achieved through various C-H functionalization strategies or by using a building block that already contains the desired functionality. A common approach for introducing substituents at the C3 position of the imidazo[1,2-a]pyridine core is the aza-Friedel–Crafts reaction.[15]
Below is a proposed workflow for the synthesis of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol.
Figure 1: Proposed synthetic workflow for (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol.
Experimental Protocol (Hypothetical):
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Synthesis of 7-Chloroimidazo[1,2-a]pyridine: Following a procedure similar to that described in the literature, 2-amino-4-chloropyridine is reacted with chloroacetaldehyde in a suitable solvent such as 1-butanol under reflux conditions.[14] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
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Vilsmeier-Haack Formylation: The synthesized 7-chloroimidazo[1,2-a]pyridine is then subjected to Vilsmeier-Haack formylation to introduce a formyl group at the C3 position. This is typically achieved by reacting the substrate with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
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Reduction of the Aldehyde: The resulting 7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is dissolved in a protic solvent like methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0°C. The reaction is stirred until the aldehyde is completely consumed, as indicated by TLC. The reaction is then quenched, and the product is extracted and purified to yield (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol.
Spectroscopic Characterization (Anticipated)
While specific spectral data is not available, the expected ¹H NMR, ¹³C NMR, and mass spectrometry data can be inferred from the structure:
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¹H NMR: Aromatic protons on the pyridine and imidazole rings would appear in the downfield region. The methylene protons of the hydroxymethyl group would likely appear as a singlet, and the hydroxyl proton would be a broad singlet, exchangeable with D₂O.
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¹³C NMR: Signals corresponding to the eight carbon atoms of the molecule would be observed. The carbon bearing the hydroxymethyl group would be in the aliphatic region, while the other carbons would be in the aromatic region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks for the chlorine atom.
Biological Significance and Potential Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a wide range of biological activities.[3][4] Derivatives have been investigated as inhibitors of various kinases, including Activin-like Kinase (ALK), which is implicated in diseases like fibrodysplasia ossificans progressiva and certain cancers.[16] The scaffold has also been explored for the development of covalent inhibitors for challenging targets like KRAS G12C.[7]
The specific substitutions on (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol suggest several avenues for its potential therapeutic application:
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Kinase Inhibition: The imidazo[1,2-a]pyridine core can act as a hinge-binding motif in many kinase inhibitors. The 7-chloro substituent can provide additional hydrophobic interactions within the ATP-binding pocket, while the 3-hydroxymethyl group can be a key hydrogen bonding partner.
Figure 2: Potential mechanism of action via kinase inhibition.
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Antiparasitic Activity: Imidazo[1,2-a]pyridine derivatives have shown promise as agents against visceral leishmaniasis.[17] The specific compound of interest could be evaluated for its efficacy against various parasitic infections.
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Anticancer Properties: Numerous imidazo[1,2-a]pyridine compounds have demonstrated cytotoxic effects against various cancer cell lines.[9] The 7-chloro substitution, in particular, has been a feature in some reported anticancer agents.
Conclusion
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol is a molecule of significant interest within the medicinally important class of imidazo[1,2-a]pyridines. While experimental data on this specific compound is sparse, its structural features, in the context of the vast body of research on this scaffold, suggest a high potential for biological activity. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a rationale for its investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further experimental validation of its synthesis, properties, and biological activity is warranted to fully elucidate its therapeutic potential.
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